molecular formula C33H51O6P B14708718 2-Tert-butyl-4-methylphenol;phosphorous acid CAS No. 21177-86-6

2-Tert-butyl-4-methylphenol;phosphorous acid

Cat. No.: B14708718
CAS No.: 21177-86-6
M. Wt: 574.7 g/mol
InChI Key: RGCQLMRZUKSOSO-UHFFFAOYSA-N
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Description

2-Tert-butyl-4-methylphenol, also known as 2-tert-butyl-p-cresol, is an organic compound with the molecular formula C11H16O. It is a phenolic compound characterized by a tert-butyl group and a methyl group attached to a benzene ring. Phosphorous acid, on the other hand, is a phosphorus oxoacid with the formula H3PO3. When combined, these compounds form a unique chemical entity with diverse applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Tert-butyl-4-methylphenol can be synthesized through the alkylation of phenol with isobutene in the presence of an acid catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective formation of the desired product .

Phosphorous acid is commonly prepared by the hydrolysis of phosphorus trichloride (PCl3) with water. The reaction is exothermic and must be carefully controlled to prevent the formation of unwanted by-products .

Industrial Production Methods

In industrial settings, 2-tert-butyl-4-methylphenol is produced in large quantities using continuous flow reactors to maintain consistent reaction conditions and high yields. Phosphorous acid is manufactured through the controlled hydrolysis of phosphorus trichloride in specialized reactors designed to handle the exothermic nature of the reaction .

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-4-methylphenol undergoes various chemical reactions, including:

Phosphorous acid participates in:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Tert-butyl-4-methylphenol and phosphorous acid have numerous applications in scientific research:

Mechanism of Action

2-Tert-butyl-4-methylphenol exerts its effects primarily through its antioxidant properties. It scavenges free radicals and prevents oxidative damage to cells and tissues. The molecular targets include reactive oxygen species (ROS) and other free radicals, which are neutralized by the phenolic compound .

Phosphorous acid acts as a reducing agent, participating in redox reactions that modulate various biochemical pathways. It can donate electrons to oxidizing agents, thereby reducing them and altering their reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Tert-butyl-4-methylphenol is unique due to its specific combination of tert-butyl and methyl groups, which confer distinct chemical and physical properties. Its antioxidant activity is particularly notable, making it valuable in various applications where oxidative stability is crucial .

Properties

CAS No.

21177-86-6

Molecular Formula

C33H51O6P

Molecular Weight

574.7 g/mol

IUPAC Name

2-tert-butyl-4-methylphenol;phosphorous acid

InChI

InChI=1S/3C11H16O.H3O3P/c3*1-8-5-6-10(12)9(7-8)11(2,3)4;1-4(2)3/h3*5-7,12H,1-4H3;1-3H

InChI Key

RGCQLMRZUKSOSO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C(C)(C)C.CC1=CC(=C(C=C1)O)C(C)(C)C.CC1=CC(=C(C=C1)O)C(C)(C)C.OP(O)O

Origin of Product

United States

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